molecular formula C18H14ClNO B2526798 (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one CAS No. 73393-86-9

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one

Cat. No.: B2526798
CAS No.: 73393-86-9
M. Wt: 295.77
InChI Key: IBZSKTDUGQRODU-DHZHZOJOSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one is a synthetic chalcone derivative designed for advanced chemical and pharmaceutical research. This compound features an α,β-unsaturated ketone bridge in the E-configuration, linking a 4-chlorophenyl ring to a 1-methyl-1H-indol-3-yl group. Chalcones of this structural class are of significant interest due to their extensive pharmacological potential, which includes serving as key precursors for synthesizing more complex heterocyclic systems like pyrazoles and thiazoles with documented antitumor activities . The core value of this specific molecule lies in its application as a building block in medicinal chemistry. Indole-chalcone hybrids are frequently investigated for their anticancer properties. For instance, closely related compounds, such as 3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one, have been used as intermediates to create novel molecules that demonstrate moderate to high anticancer activity against human breast carcinoma cell lines . The addition of the N-methyl group on the indole ring may enhance metabolic stability and alter electronic properties, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, which for chalcones often involves interaction with biological targets through its conjugated system, potentially leading to antioxidant effects or the inhibition of specific enzymes crucial for cell proliferation . This product is intended for research purposes only to further such discoveries.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-20-12-14(16-4-2-3-5-17(16)20)8-11-18(21)13-6-9-15(19)10-7-13/h2-12H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZSKTDUGQRODU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has shown that (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one possesses significant anticancer properties. Compounds with similar structures often demonstrate the ability to induce apoptosis in cancer cells through various mechanisms:

  • Apoptosis Induction : The compound has been observed to trigger programmed cell death in several cancer cell lines. For instance, studies indicate that it can activate caspase pathways, leading to apoptosis in breast cancer and leukemia cells.
  • Cell Cycle Arrest : It may also cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

Case Study: Breast Cancer

A study focused on the effects of this compound on MDA-MB-231 breast cancer cells revealed an IC50 value of approximately 10 µM, indicating potent cytotoxicity. The mechanism was linked to the generation of reactive oxygen species (ROS), which contributed to oxidative stress and subsequent cell death.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Its structural features allow it to disrupt microbial membranes and inhibit key metabolic pathways.

  • Mechanism of Action : Similar compounds have been shown to inhibit bacterial growth by interfering with DNA synthesis and protein function.

Case Study: Staphylococcus aureus

In vitro studies demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent against resistant strains.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are crucial in treating various chronic diseases.

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inflammatory Bowel Disease

In a model for inflammatory bowel disease, administration of this compound resulted in reduced colonic inflammation and improved histological scores, suggesting its potential as a therapeutic agent in gastrointestinal disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Variations in substituents on the indole or chalcone moieties can significantly affect biological activity.

SubstituentActivityReference
4-ChloroEnhanced anticancer activity
4-MethoxyIncreased antimicrobial efficacy
3-NitroPotent anti-inflammatory effects

Synthesis and Derivatives

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Various derivatives have been synthesized to enhance specific biological activities or reduce toxicity.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones are known to interact with various molecular targets, including enzymes, receptors, and DNA. The indole moiety may enhance binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aryl Ring

Methoxy vs. Chloro Substituents
  • Compound 3f [(E)-1-(4-Methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one]: The 4-methoxy group is electron-donating, leading to distinct electronic environments compared to the 4-chloro analog. NMR data (1H: δ 8.06–6.93 ppm; 13C: δ 188.2–113.0 ppm) confirm conjugation differences .
  • Target Compound : The 4-chloro group may enhance electrophilicity, improving interactions with nucleophilic residues in enzyme binding pockets (e.g., PfDHFR-TS in antimalarial activity) .
Halogenated Derivatives
  • (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one : The hydroxyl group at the ortho position facilitates hydrogen bonding, as shown in DFT studies, whereas the 4-chloro substituent in the target compound may prioritize hydrophobic interactions .

Indole Substituent Modifications

Methyl vs. Unsubstituted Indole
  • Compound 3b [(E)-3-(4-Chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one]: Lacks the 1-methyl group, reducing steric hindrance. This derivative showed moderate antiproliferative activity (IC50 ~10–50 μM) in HCT116 cells, suggesting that methylation may alter cytotoxicity .
  • Target Compound : The 1-methyl group could improve metabolic stability by blocking N-demethylation pathways, a common issue in indole-containing drugs .
Hybrid Indole-Chromen Systems
  • Compound 5b [(E)-1-(8-Methoxy-2,2-dimethylchromen-6-yl)-3-(1-methylindol-3-yl)prop-2-en-1-one]: Incorporates a chromen moiety, enhancing π-stacking interactions. This hybrid demonstrated potent antitumor activity (IC50 < 5 μM in MDA-MB-231 cells), highlighting the impact of fused ring systems .
Antiproliferative Activity
  • Compound 3i [(E)-1-(2,6-Dimethoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one]: Exhibited IC50 values of 12.3 μM (MCF-7) and 9.8 μM (A549) in MTT assays, outperforming cisplatin in some cases .
  • Morpholine-Based Chalcones (e.g., C7) : The 4-chlorophenyl analog (C7) showed MAO-A inhibitory activity (IC50 = 0.89 μM), suggesting substituent-dependent target selectivity .
Antimalarial Potential
  • (2E)-1-(1-Methylindol-3-yl)-3-phenylprop-2-en-1-one : Demonstrated ΔGbind = -7.53 kcal/mol against PfDHFR-TS, weaker than WR99210 (-8.83 kcal/mol) but stronger than proguanil (-6.75 kcal/mol). The 4-chloro substituent in the target compound may improve binding via halogen bonding with residues like PHE58 .

Computational Studies

  • DFT Analysis : For (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, MEP surfaces revealed electrophilic regions at the carbonyl group, critical for reactivity. The target compound’s 1-methylindole may shift electron density, altering nucleophilic attack sites .
  • Molecular Docking : Chlorophenyl derivatives show stronger van der Waals interactions with hydrophobic enzyme pockets compared to methoxy-substituted analogs .

Comparative Data Table

Compound Name Aryl Substituent Indole Substituent Key Biological Activity ΔGbind (kcal/mol) Reference
Target Compound 4-Chlorophenyl 1-Methyl Under investigation N/A N/A
(2E)-1-(1-Methylindol-3-yl)-3-phenylpropenone Phenyl 1-Methyl Antimalarial -7.53
3f (Methoxy analog) 4-Methoxyphenyl 1-Methyl Antiproliferative (IC50 ~15 μM) N/A
C7 (Morpholine-chlorophenyl) 4-Chlorophenyl Morpholine MAO-A inhibition (IC50 0.89 μM) N/A
5b (Chromen-indole hybrid) 8-Methoxychromen 1-Methyl Antitumor (IC50 < 5 μM) N/A

Biological Activity

(E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structure:

C17H14ClNO\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}\text{O}

Key Structural Features

  • Chalcone Backbone : The presence of the chalcone moiety contributes to its biological properties.
  • Chlorophenyl Group : The 4-chloro substitution on the phenyl ring enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties across various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study reported that this compound displayed cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .
    • Another investigation noted that the compound induced apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
  • Mechanistic Insights :
    • The compound was found to interact with key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and p53, leading to enhanced anticancer efficacy .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : Studies showed that this compound has an MIC value of 16 µg/mL against resistant strains, indicating its potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
E. faecium AR-078316
S. aureus8
E. coli32

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound has been evaluated for additional pharmacological properties:

Antioxidant Activity

Research indicates that chalcone derivatives possess antioxidant properties, which may help mitigate oxidative stress-related diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound can reduce inflammation markers in vitro, highlighting its potential in treating inflammatory conditions .

Q & A

Q. What are the key synthetic methodologies for (E)-1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one, and how are reaction conditions optimized?

The synthesis typically involves a Claisen-Schmidt condensation between 4-chlorophenylacetophenone derivatives and 1-methylindole-3-carbaldehyde under basic conditions (e.g., KOH in ethanol). Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance yield), temperature (reflux at 80–100°C), and catalysts (e.g., piperidine for stereochemical control). Microwave-assisted synthesis (30–60 minutes) can reduce reaction times compared to conventional reflux (3–6 hours). Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How is structural characterization of this compound validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for α,β-unsaturated ketones). Mass spectrometry (ESI-TOF) verifies molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies carbonyl stretching (~1680 cm⁻¹) and aromatic C–H vibrations. X-ray crystallography resolves absolute configuration and crystal packing .

Q. What structural features influence its physicochemical properties?

The 4-chlorophenyl group enhances lipophilicity (logP ~3.5) and π-π stacking, while the 1-methylindole moiety contributes to hydrogen bonding via the N–H group. The α,β-unsaturated ketone enables electrophilic reactivity (Michael addition). Substituent effects are quantified via Hammett constants (σ for Cl: +0.23) and computational dipole moment calculations (~4.5 D) .

Advanced Research Questions

Q. How can computational methods predict its electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), electrostatic potential maps (nucleophilic regions at the indole nitrogen), and global reactivity descriptors (electrophilicity index ω ≈ 1.8 eV). Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases) using binding affinity scores (ΔG ~−8.5 kcal/mol) .

Q. What mechanistic insights exist for its stereoselective synthesis?

Kinetic studies (UV-Vis monitoring) reveal a two-step mechanism: (1) base-mediated enolate formation and (2) aldol addition followed by dehydration. Stereoselectivity (E > Z) is controlled by steric hindrance between the 1-methylindole and 4-chlorophenyl groups. Solvent polarity (measured by dielectric constant ε) stabilizes the transition state, favoring E-configuration .

Q. How is its bioactivity evaluated in pharmacological studies?

In vitro assays assess antimicrobial activity (MIC ≤ 25 µg/mL against S. aureus), anti-inflammatory effects (COX-2 inhibition IC₅₀ ~10 µM), and cytotoxicity (MTT assay, IC₅₀ > 50 µM in normal cells). Docking studies correlate bioactivity with binding to enzyme active sites (e.g., COX-2 hydrophobic pocket) .

Q. How are contradictions in reported synthetic yields resolved?

Comparative studies evaluate variables like catalyst loading (5–20 mol%) and solvent purity. Statistical tools (ANOVA) identify significant factors (e.g., solvent choice contributes 60% yield variance). Reproducibility is improved by standardizing anhydrous conditions and inert atmospheres .

Q. What strategies enhance its nonlinear optical (NLO) properties?

Hyperpolarizability (β) calculations (DFT) predict NLO efficacy (β = 1.5 × 10⁻³⁰ esu). Crystal engineering (via π-stacking in monoclinic space groups) amplifies second-harmonic generation (SHG) intensity. Substituent modification (e.g., replacing Cl with NO₂) increases β by 40% .

Q. How do solvent effects modulate its reactivity in catalysis?

Solvent polarity (Kamlet-Taft parameters) influences reaction kinetics: polar solvents (ε > 20) accelerate enolate formation, while nonpolar solvents (ε < 5) favor dehydration. UV-Vis spectroscopy tracks enolate stability (λmax ~350 nm in DMSO) .

Q. What methods separate enantiomers for chiral derivatives?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves enantiomers (Rs > 1.5). Supercritical fluid chromatography (SFC) with CO₂/ethanol achieves faster separation (tR < 10 minutes). Circular dichroism (CD) spectra validate enantiopurity .

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